molecular formula C11H11F3O4 B1428427 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid CAS No. 1261587-75-0

3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid

Cat. No. B1428427
M. Wt: 264.2 g/mol
InChI Key: DALLMZMEZXJMBE-UHFFFAOYSA-N
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Description

“3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid” is a chemical compound with the CAS Number: 1261587-75-0 . It has a molecular weight of 264.2 . The IUPAC name for this compound is 3-[4-methoxy-3-(trifluoromethoxy)phenyl]propanoic acid . The physical form of this compound is solid .


Molecular Structure Analysis

The InChI code for “3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid” is 1S/C11H11F3O4/c1-17-8-4-2-7(3-5-10(15)16)6-9(8)18-11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid” is a solid at room temperature . It has a molecular weight of 264.2 .

Scientific Research Applications

Asymmetric Hydrogenation

The asymmetric hydrogenation of thiophene derivatives, including those structurally related to 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid, has been investigated. Notably, Stoll and Süess (1974, 1975) synthesized (+)-2-(4-Methoxy-5-phenyl-3-thienyl)propionic acid, a compound structurally similar to 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid, using an asymmetric hydrogenation process. This process achieved high yields and optical purity using Kagan's catalyst. The work highlights the potential for asymmetric hydrogenation in producing optically active derivatives of similar compounds (Stoll & Süess, 1974) (Stoll & Süess, 1975).

Metabolic Studies

Research by Meyer and Scheline (1972) explored the metabolism of substituted phenylpropionic acids by rat caecal micro-organisms. While not directly studying 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid, their research on closely related compounds like 3,4,5-trimethoxycinnamic acid and various phenylpropionic acids revealed important metabolic transformations such as hydrogenation, O-demethylation, and dehydroxylation. These findings could be relevant for understanding the metabolic pathways and transformations of 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid in biological systems (Meyer & Scheline, 1972).

Chiral Resolution Techniques

The chiral resolution of compounds structurally similar to 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid has been researched. Hui-qian Wei (2015) developed methods for the chiral resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenyl-propionic acid, highlighting potential techniques that could be applicable for resolving the chirality of 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid. This research underscores the importance of chiral resolution in the pharmaceutical and chemical industries for compounds like 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid (Wei, 2015).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-[4-methoxy-3-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4/c1-17-8-4-2-7(3-5-10(15)16)6-9(8)18-11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALLMZMEZXJMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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